2-Ethynyl-4,5-difluoroaniline
Overview
Description
2-Ethynyl-4,5-difluoroaniline is a derivative of aniline, characterized by the presence of ethynyl and difluoro substituents on the benzene ringAnilines are a well-known class of compounds in organic chemistry, often serving as precursors to numerous pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4,5-difluoroaniline typically involves the following steps:
Fluorination: The initial step involves the fluorination of 2,4,5-trichloronitrobenzene using a fluorinating agent in the presence of a solid-liquid phase interface.
Hydrogenation: The intermediate 2,4-difluoro-5-chloronitrobenzene is then subjected to hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.
Ethynylation: The final step involves the ethynylation of 2,4-difluoroaniline to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow reactors and phase transfer catalysis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Ethynyl-4,5-difluoroaniline has significant potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 2-Ethynyl-4,5-difluoroaniline and its derivatives typically involves catalytic processes that enable the construction of complex structures. For instance, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed to synthesize 4-halo-2-aminoquinolines. The molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,4-Difluoroaniline: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3,5-Difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Ethynylaniline:
Uniqueness: 2-Ethynyl-4,5-difluoroaniline is unique due to the combination of ethynyl and difluoro substituents, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-ethynyl-4,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYKYKVMWBRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567365 | |
Record name | 2-Ethynyl-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143101-25-1 | |
Record name | 2-Ethynyl-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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